molecular formula C19H24O5 B1310884 [(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 438030-13-8

[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B1310884
CAS No.: 438030-13-8
M. Wt: 332.4 g/mol
InChI Key: XVWAHGIUZVRYQQ-UHFFFAOYSA-N
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Description

[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS: 438030-13-8) is a coumarin-derived compound characterized by a hexyl chain at the 3-position, methyl groups at the 4- and 8-positions, and an acetic acid moiety linked via an oxygen atom at the 7-position (Figure 1). Its molecular formula is C₁₉H₂₄O₅, with a molecular weight of 332.39 g/mol .

Properties

IUPAC Name

2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-4-5-6-7-8-15-12(2)14-9-10-16(23-11-17(20)21)13(3)18(14)24-19(15)22/h9-10H,4-8,11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWAHGIUZVRYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)O)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Coumarin-Acetic Acid Derivatives

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent type, position, and chain length, which influence physicochemical properties and functional efficacy. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-hexyl, 4,8-dimethyl, 7-O-acetic acid C₁₉H₂₄O₅ 332.39 Enhanced lipophilicity; potential adsorption/biological activity
[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives 4-methyl, 7-O-acetamide Variable ~250–300 Anticancer, antimicrobial activity
2-[(3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-(3,4-dimethoxyphenyl), 7-O-acetic acid C₁₉H₁₆O₇ 356.33 Antioxidant activity via phenolic groups
[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 4,8-dimethyl, 7-O-acetic acid C₁₃H₁₂O₅ 248.24 Simpler structure; lower molecular weight

Physicochemical and Functional Comparisons

  • Lipophilicity : The hexyl chain in the target compound increases log P compared to analogs with shorter alkyl or aryl groups (e.g., methyl or methoxyphenyl), enhancing membrane permeability .
  • Chelation Capacity : The acetic acid group enables coordination with metal ions (e.g., U(VI)), similar to acetic acid-modified biochar (ASBB), which achieves 97.8% uranium removal via –COO⁻ complexation . Derivatives lacking acidic groups (e.g., acetamides) show reduced metal-binding efficacy .
  • Biological Activity : Antioxidant activity is maximized in analogs with electron-donating groups (e.g., dimethoxyphenyl in ), while anticancer activity correlates with substituent bulk and hydrogen-bonding capacity .

Adsorption Performance vs. Functionalized Biochars

The hexyl chain in the coumarin derivative may further enhance adsorption kinetics by increasing surface hydrophobicity, though this requires experimental validation.

Biological Activity

[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, also known as a coumarin derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a chromenone backbone, which is known for various pharmacological effects. This article explores its biological activity, focusing on its mechanisms, efficacy in different biological assays, and potential therapeutic applications.

  • Molecular Formula : C19H24O5
  • Molecular Weight : 332.39 g/mol
  • CAS Number : 438030-13-8

Antioxidant Activity

Preliminary studies suggest that compounds with similar chromenone structures exhibit notable antioxidant properties. These properties are crucial for combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. For example:

  • MCF-7 Cell Line : In vitro studies have shown that derivatives of coumarins can inhibit the proliferation of breast cancer cells (MCF-7). The IC50 values for related compounds range from 0.47 μM to 16.1 μM, indicating potent activity against these cancer cells .

Anti-inflammatory Effects

Coumarin derivatives are also noted for their anti-inflammatory properties. This activity can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as β-glucuronidase and tyrosinase, which are involved in various metabolic processes and disease states .
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, thereby contributing to its anticancer effects.

Case Studies and Research Findings

StudyFindings
Becerra et al. (2021)Identified potent activity against MCF-7 cells with IC50 values highlighting the efficacy of coumarin derivatives .
Research on CoumarinsDemonstrated antioxidant and anti-inflammatory activities in various biological assays, suggesting therapeutic potential in oxidative stress-related conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

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